Erythritol
Overview
Description
Erythritol is a naturally occurring sugar alcohol, also known as a polyol, with the chemical formula C4H10O4. It is found in various fruits and fermented foods and is commonly used as a low-calorie sweetener. This compound is approximately 60-70% as sweet as sucrose (table sugar) but has almost no calories. It does not affect blood sugar levels or cause tooth decay, making it a popular choice for people with diabetes and those looking to reduce their sugar intake .
Mechanism of Action
Target of Action
Erythritol, a four-carbon sugar alcohol, is naturally found in various organisms such as algae, fungi, and lichens . It primarily targets the taste receptors in the human body due to its sweetening properties. It is twice as sweet as sucrose . Additionally, it has been suggested that this compound may interact with certain enzymes such as 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase .
Biochemical Pathways
This compound is synthesized from glucose or other carbon sources using industrial cultures of yeasts or yeast-like fungi via the pentose-phosphate pathway . The biosynthesis pathway by bacteria such as heterofermentative lactic acid is via the phosphoketolase pathway .
Result of Action
The primary result of this compound’s action is its sweet taste, which makes it a popular sugar substitute. In fact, it has been suggested that this compound may have antibacterial effects against certain bacteria that cause dental caries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound can be affected by the availability and type of carbon source, the pH of the environment, and the temperature . These factors can influence the yield and efficiency of this compound production during fermentation processes .
Biochemical Analysis
Biochemical Properties
Erythritol interacts with various enzymes and proteins in the body. It is synthesized from corn using enzymes and fermentation . The common this compound biosynthesis pathway in fermentation process from glucose or other carbon source using industrial cultures of yeasts or yeasts-like fungi is via the pentose-phosphate pathway .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For example, it has been shown to not affect blood sugar , making it a popular choice for individuals with diabetes. Recent studies have suggested that this compound may be associated with increased risk of heart attack and stroke .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is believed to be involved in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis that generates NADPH and pentoses . This compound is produced endogenously via erythrose-4-phosphate, an intermediate of the non-oxidative branch of the Pentose Phosphate Pathway .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, a study found that ingesting this compound as a sugar substitute caused a spike in blood levels and increased the stickiness of the volunteers’ platelets . This suggests that the effects of this compound can persist for some time after ingestion.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, long-term rodent studies show this compound consumption lowers body weight or adiposity . Observational studies indicate a positive association between plasma this compound and obesity and cardiometabolic disease .
Metabolic Pathways
This compound is involved in the pentose phosphate pathway . This pathway is crucial for the generation of NADPH, which is necessary for fatty acid synthesis, and the synthesis of five-carbon sugars, which are important for the synthesis of nucleotides and nucleic acids.
Transport and Distribution
This compound is absorbed from the small intestine into the bloodstream and is excreted in the urine . A small amount of non-absorbed this compound might travel to the colon where it is resistant to fermentation by the colon microflora .
Subcellular Localization
The enzymes involved in the synthesis of this compound, which is part of the methylthis compound 4-phosphate (MEP) pathway, are localized in the chloroplast . This suggests that this compound may also be localized in the chloroplast, where it plays a role in the MEP pathway for the production of isoprenoid precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythritol can be synthesized through the hydrogenation of dialkyl esters of tartaric acid in methanol or ethanol solution, leading to the formation of this compound and threitol . Another method involves the high-temperature chemical reaction of dialdehyde starch in the presence of a nickel catalyst .
Industrial Production Methods: The most common industrial production method for this compound involves microbial fermentation. This process uses osmophilic yeasts, such as Aureobasidium sp. and Pseudozyma tsukubaensis, to ferment glucose derived from corn starch. The fermentation process is followed by downstream processing, including biomass clarification, separation of insoluble compounds, purification, and concentration to obtain this compound crystals .
Chemical Reactions Analysis
Erythritol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form erythrose or erythrulose.
Reduction: this compound is already a reduced form of erythrose and erythrulose.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen in the presence of a nickel catalyst for reduction. The major products formed from these reactions include erythrose, erythrulose, and various substituted derivatives .
Scientific Research Applications
Erythritol has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of other chemicals and as a stabilizer in various formulations.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: this compound is used as a sugar substitute for diabetic patients and is being researched for its potential cardiovascular benefits.
Industry: this compound is used in the food and beverage industry as a low-calorie sweetener and in the pharmaceutical industry as an excipient in drug formulations .
Comparison with Similar Compounds
Erythritol is often compared with other sugar alcohols such as xylitol, sorbitol, and mannitol. Here are some key differences:
Xylitol: Xylitol has a similar sweetness level to sucrose and provides some calories, whereas this compound is almost non-caloric.
Sorbitol: Sorbitol is less sweet than this compound and can cause gastrointestinal discomfort at higher doses.
Mannitol: Mannitol is used as a diuretic and has a lower sweetness level compared to this compound.
This compound’s uniqueness lies in its almost non-caloric nature, high digestive tolerance, and non-cariogenic properties, making it a preferred choice for low-calorie and diabetic-friendly products .
Properties
IUPAC Name |
(2S,3R)-butane-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHWFMMPAWVPI-ZXZARUISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
Record name | ERYTHRITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043919 | |
Record name | Erythritol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid | |
Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |
Source | EPA Chemicals under the TSCA | |
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Record name | ERYTHRITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Erythritol | |
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Record name | Erythritol | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg | |
Record name | Erythritol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |
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Record name | Erythritol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |
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Solubility |
Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C | |
Record name | ERYTHRITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Erythritol | |
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Record name | Erythritol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |
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Density |
1.451 g/cu cm at 20 °C | |
Record name | Erythritol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |
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Vapor Pressure |
0.0000237 [mmHg] | |
Record name | Erythritol | |
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Mechanism of Action |
... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycaemic and insulinaemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks. | |
Record name | Erythritol | |
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Color/Form |
Bipyramidal tetragonal prisms, White crystals | |
CAS No. |
149-32-6 | |
Record name | Erythritol | |
Source | CAS Common Chemistry | |
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Record name | Erythritol | |
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Melting Point |
119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/ | |
Record name | ERYTHRITOL | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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